molecular formula C11H20O2 B1581015 cis-3-Hexenyl 3-methylbutanoate CAS No. 10032-11-8

cis-3-Hexenyl 3-methylbutanoate

Cat. No.: B1581015
CAS No.: 10032-11-8
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-AATRIKPKSA-N
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Description

Cis-3-Hexenyl 3-methylbutanoate belongs to the class of organic compounds known as fatty acid esters . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is used in flavors and fragrances .


Synthesis Analysis

Cis-3-Hexenyl 2-methylbutyrate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .


Molecular Structure Analysis

The linear formula of this compound is (CH3)2CHCH2CO2CH2CH2CH=CHC2H5 . Its molecular weight is 184.28 .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.432 (lit.) . Its boiling point is 98 °C/15 mmHg (lit.) , and it has a density of 0.874 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Role in Plant Fragrance and Flavoring

Cis-3-Hexenyl 3-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, is a significant volatile compound contributing to plant fragrance. It is often used in tobacco and flavoring due to its floral, fresh fruit, and ripe apple fragrances. Its derivatives, such as 3-methylbutanoic acid 3-methylbutyl ester, are widely used as food odorants in imitation apple, banana, and other fruit essences, and in synthesizing some medicines (Kang, Wang, & Tian, 2011).

2. Application in Stereochemistry

Research on hexenyl radicals, including derivatives of this compound, has provided insights into the stereochemistry of these compounds. Studies have helped in understanding the cyclization processes of hexenyl radicals, contributing to the field of organic chemistry and stereochemical trends in radical cyclizations (Tripp, Schiesser, & Curran, 2005).

3. Role in Homogeneous Hydrogenation

The compound has been studied in the context of homogeneous hydrogenation processes. Research involving cis-3-phenylbut-2-enoate at a rhodium complex in the presence of optically active amides has shown its utility in synthesizing enantiopure compounds, vital for the pharmaceutical industry (Abley & Mcquillin, 1971).

4. Safety Assessment in Fragrance Industry

Safety assessments of this compound and its derivatives, like cis-3-Hexenyl tiglate, have been conducted, evaluating their genotoxicity, reproductive toxicity, and environmental safety. These assessments are crucial for their use in the fragrance industry (Api et al., 2021).

5. Thermodynamic Properties for Industrial Applications

The vapor pressures and vaporization enthalpies of esters like this compound have been studied. These properties are important for their application in industrial processes, especially in the flavor and fragrance sectors (Kozlovskiy, Gobble, & Chickos, 2015).

6. Application in Heck Reactions

The compound and its derivatives have been utilized in Heck reactions, which are important in organic synthesis, particularly in the pharmaceutical industry. These reactions facilitate the formation of carbon-carbon bonds, a critical process in organic chemistry (Berthiol, Doucet, & Santelli, 2004).

Mechanism of Action

Cis-3-Hexenyl 2-methylbutanoate is a floral volatile released by certain plants in response to predation .

Safety and Hazards

Cis-3-Hexenyl 3-methylbutanoate is classified as a flammable liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Properties

CAS No.

10032-11-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-3-enyl] 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+

InChI Key

AIQLNKITFBJPFO-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)CC(C)C

SMILES

CCC=CCCOC(=O)CC(C)C

Canonical SMILES

CCC=CCCOC(=O)CC(C)C

density

0.874-0.876

35154-45-1
10032-11-8

physical_description

colourless liquid/swet, apple-like odou

Pictograms

Flammable

solubility

soluble in alcohool, most fixed oils;  insolouble- wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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